1-Fluoro-2-(methoxymethoxy)-4-(trifluoromethyl)benzene
Description
1-Fluoro-2-(methoxymethoxy)-4-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with:
- Fluorine at position 1,
- Methoxymethoxy (OCH2OCH3) at position 2 (a protected hydroxyl group),
- Trifluoromethyl (CF3) at position 4.
This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science, due to its electron-withdrawing groups (CF3, F) and the stability provided by the methoxymethoxy protecting group. Its molecular formula is C9H8F4O2, with a molar mass of 224.16 g/mol (calculated).
Properties
IUPAC Name |
1-fluoro-2-(methoxymethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c1-14-5-15-8-4-6(9(11,12)13)2-3-7(8)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFHWKRHIMOLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-(methoxymethoxy)-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substitution pattern.
Fluorination: Introduction of the fluoro group can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxymethoxylation: The methoxymethoxy group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-(methoxymethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols.
Hydrolysis: The methoxymethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) can be used for hydrolysis.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of alcohols from the methoxymethoxy group.
Scientific Research Applications
1-Fluoro-2-(methoxymethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe to study biological processes involving fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(methoxymethoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The fluoro and trifluoromethyl groups can act as electron-withdrawing groups, making the benzene ring more susceptible to electrophilic attack.
Nucleophilic Attack: The methoxymethoxy group can undergo nucleophilic attack, leading to the formation of various intermediates.
Hydrolysis: The methoxymethoxy group can be hydrolyzed to form alcohols, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
The table below compares key structural analogs, emphasizing substituent variations and their implications:
Key Observations:
Substituent Size and Polarity :
- The methoxymethoxy group (OCH2OCH3) in the target compound offers steric protection and stability compared to analogs with phenylmethoxy (OCH2Ph, ) or methoxy (OCH3, ).
- Trifluoromethyl (CF3) enhances electron-withdrawing effects, directing electrophilic substitutions to meta positions, similar to nitro groups but with reduced deactivation .
Reactivity in Synthesis :
- The iodo analog (1-I, 2-OCH2OCH3, 4-CF3) is pivotal in cross-coupling reactions (e.g., with ethynyltrimethylsilane) to form alkynylated derivatives .
- Chlorine and nitro substituents (e.g., in ) increase electrophilicity, enabling nucleophilic aromatic substitutions.
Biological Relevance: Trifluoromethylated aromatics are common in drug discovery due to improved metabolic stability and lipophilicity.
Stability and Functional Group Interplay
- The methoxymethoxy group resists acidic hydrolysis better than free hydroxyls, making the target compound suitable for multi-step syntheses requiring temporary protection.
- In contrast, iodo analogs () are prone to oxidative degradation but valuable in metal-catalyzed reactions.
Biological Activity
1-Fluoro-2-(methoxymethoxy)-4-(trifluoromethyl)benzene, with the chemical formula C9H8F4O2 and CAS number 866615-03-4, is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The structure of this compound includes a fluorine atom, a methoxymethoxy group, and a trifluoromethyl group attached to a benzene ring. This configuration contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 224.15 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Density | Not available |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds similar to this compound. A comparative study indicated that certain fluoro and trifluoromethyl-substituted derivatives exhibit significant antibacterial activity against Staphylococcus aureus, including multidrug-resistant strains (MRSA and VRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 64 µg/mL, with some derivatives showing enhanced efficacy compared to established antibiotics like vancomycin .
Case Study: Antimicrobial Efficacy
In a structured evaluation of various derivatives, one compound demonstrated an MIC of 0.031–0.062 µg/mL against nine MRSA strains, indicating potent antibacterial properties. The time-kill kinetics revealed that this compound could reduce bacterial counts significantly over time, comparable to vancomycin .
Cytotoxicity Studies
Cytotoxicity assessments using Vero cells (a standard cell line for toxicity testing) showed that several derivatives of the compound had selectivity indices (SI) greater than 10, indicating low toxicity to mammalian cells while maintaining antibacterial activity . This selectivity is crucial for developing therapeutic agents with minimal side effects.
Toxicological Profile
The toxicological data available for related compounds indicate potential adverse effects on reproductive systems following high-dose exposures. Inhalation studies have shown that these compounds can accumulate in adipose tissues and may exert effects on sperm motility and count at elevated concentrations . However, no significant fertility impacts were reported at lower doses.
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the presence of fluorine atoms enhances lipophilicity, facilitating cellular membrane penetration and interaction with bacterial targets. Further mechanistic studies are warranted to clarify these interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
